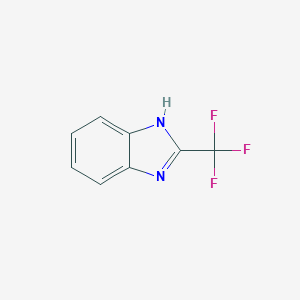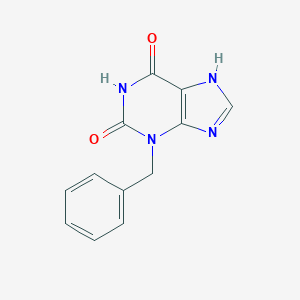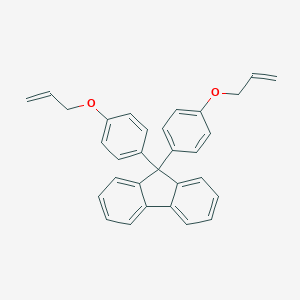
9,9-Bis(4-allyloxyphenyl)fluorene
概要
説明
9,9-Bis(4-allyloxyphenyl)fluorene is an organic compound with the molecular formula C31H26O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two allyloxyphenyl groups attached to the fluorene core.
準備方法
The synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene typically involves the condensation reaction of 9-fluorenone with 4-allyloxyphenylboronic acid. The reaction is catalyzed by a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
化学反応の分析
9,9-Bis(4-allyloxyphenyl)fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydro derivatives.
科学的研究の応用
9,9-Bis(4-allyloxyphenyl)fluorene has several scientific research applications:
Materials Science: It is used as a monomer in the synthesis of polymers with high thermal stability and good optical properties. These polymers are used in the production of high-performance materials, such as coatings and adhesives.
Organic Electronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Chemical Sensors: It is employed in the development of chemical sensors for detecting various analytes, including gases and ions, owing to its fluorescence properties
作用機序
The mechanism of action of 9,9-Bis(4-allyloxyphenyl)fluorene involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron-transporting material, facilitating the movement of electrons through the device. This is achieved through the delocalization of π-electrons across the fluorene core and the allyloxyphenyl groups, which enhances the compound’s conductivity and charge mobility .
類似化合物との比較
9,9-Bis(4-allyloxyphenyl)fluorene can be compared with other similar compounds, such as:
9,9-Bis(4-hydroxyphenyl)fluorene: This compound has hydroxyl groups instead of allyloxy groups, which makes it more hydrophilic and suitable for different applications, such as in the synthesis of epoxy resins and polycarbonates.
9,9-Bis(4-methoxyphenyl)fluorene: The presence of methoxy groups imparts different electronic properties, making it useful in various organic electronic applications.
9,9-Bis(4-aminophenyl)fluorene: The amino groups provide sites for further functionalization, making this compound valuable in the synthesis of advanced materials and pharmaceuticals
特性
IUPAC Name |
9,9-bis(4-prop-2-enoxyphenyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26O2/c1-3-21-32-25-17-13-23(14-18-25)31(24-15-19-26(20-16-24)33-22-4-2)29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h3-20H,1-2,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGAWNXQZROGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
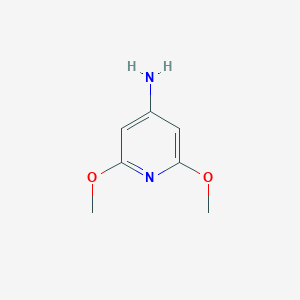
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)
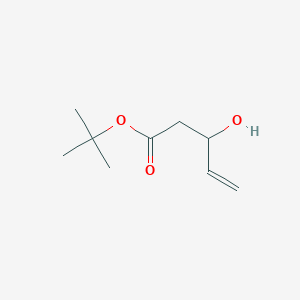
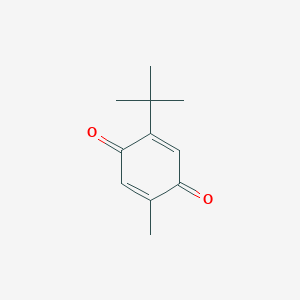
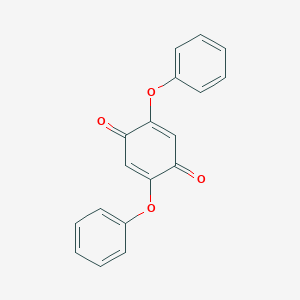
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
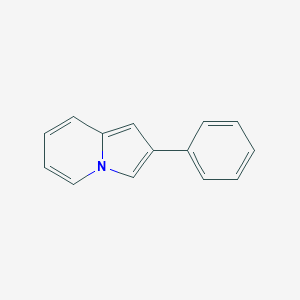
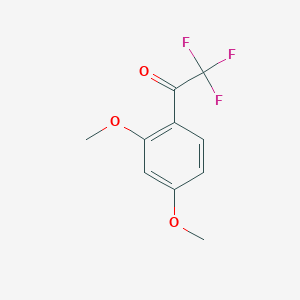
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
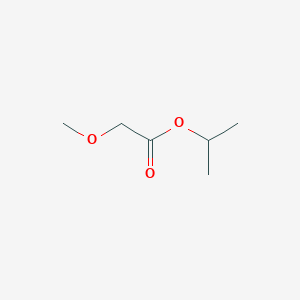
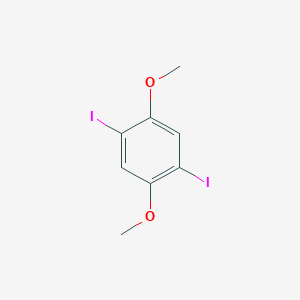
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
